molecular formula C12H8N2O3 B4397457 5-(2-methyl-5-nitrophenyl)-2-furonitrile

5-(2-methyl-5-nitrophenyl)-2-furonitrile

Cat. No.: B4397457
M. Wt: 228.20 g/mol
InChI Key: QMCZWCRHLOQVID-UHFFFAOYSA-N
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Description

5-(2-Methyl-5-nitrophenyl)-2-furonitrile is a heterocyclic compound featuring a furan core substituted with a nitrile group at position 2 and a 2-methyl-5-nitrophenyl group at position 5 (Fig. 1). The nitro group at the meta position of the phenyl ring and the methyl group at the ortho position create a sterically and electronically distinct structure.

Properties

IUPAC Name

5-(2-methyl-5-nitrophenyl)furan-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-8-2-3-9(14(15)16)6-11(8)12-5-4-10(7-13)17-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCZWCRHLOQVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomers and Derivatives

Key analogs differ in substituent positions or functional groups:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
5-(2-Methyl-5-nitrophenyl)-2-furonitrile Phenyl: 2-methyl, 5-nitro; Furan: 5-aryl, 2-CN C₁₂H₈N₂O₃ 240.21 g/mol Ortho-methyl and meta-nitro on phenyl; nitrile at furan position 2
5-(4-Nitrophenyl)-2-furonitrile Phenyl: 4-nitro; Furan: 5-aryl, 2-CN C₁₁H₆N₂O₃ 214.18 g/mol Para-nitro on phenyl; lacks methyl group
5-(2-Nitrophenyl)-2-furonitrile Phenyl: 2-nitro; Furan: 5-aryl, 2-CN C₁₁H₆N₂O₃ 214.18 g/mol Ortho-nitro on phenyl; no methyl group
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enenitrile Phenyl: 3-nitro; Furan: 5-aryl, 2-CN C₁₈H₁₅N₃O₅ 353.33 g/mol Meta-nitro on phenyl; additional morpholine-carbonyl substituent

Key Observations :

  • Electronic Effects : The meta-nitro group on the phenyl ring (vs. para or ortho in analogs) alters electron withdrawal, influencing dipole moments and intermolecular interactions .

Physical Properties and Intermolecular Interactions

  • Hydrogen Bonding: Analogs like 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile exhibit weak C–H···π interactions and hydrogen bonds, which stabilize crystal structures. The nitro and nitrile groups in the target compound likely participate in similar interactions, though methyl substitution may disrupt packing .
  • Thermal Stability : Methyl and nitro groups typically enhance thermal stability. Para-nitro analogs (e.g., 5-(4-nitrophenyl)-2-furonitrile) may have higher melting points than meta-nitro derivatives due to symmetrical packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methyl-5-nitrophenyl)-2-furonitrile
Reactant of Route 2
Reactant of Route 2
5-(2-methyl-5-nitrophenyl)-2-furonitrile

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